3-Benzothiazol-2-yl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine
Description
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S2/c16-14-13(9-5-1-3-7-11(9)18-14)15-17-10-6-2-4-8-12(10)19-15/h2,4,6,8H,1,3,5,7,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFSOOBVRATNTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N)C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368101 | |
| Record name | 3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143361-87-9 | |
| Record name | 3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Benzothiazol-2-yl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine is a complex organic compound known for its potential biological activities. This compound, characterized by its unique molecular structure (C15H14N2S2), has garnered attention in medicinal chemistry due to its diverse pharmacological properties. The aim of this article is to explore the biological activity of this compound through various studies and findings.
Molecular Structure
The molecular formula of this compound is represented as:
This compound features a benzothiazole moiety linked to a tetrahydrobenzo[b]thiophene structure, which contributes to its biological effects.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole and benzo[b]thiophene structures exhibit significant antimicrobial properties. Specifically, studies have shown that this compound demonstrates activity against various bacterial strains including Staphylococcus aureus . The minimum inhibitory concentrations (MICs) for this compound have been reported in the range of 19.7–24.2 μM, indicating its potential effectiveness as an antibacterial agent .
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been explored extensively. In vitro studies have revealed that certain derivatives exhibit cytotoxic effects against cancer cell lines such as Hela and MCF7. The structure-activity relationship (SAR) analysis suggests that modifications in the molecular structure can enhance or reduce anticancer activity . For instance, compounds derived from similar scaffolds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Enzyme Inhibition : The compound has been shown to interact with various enzymes crucial for bacterial survival and proliferation.
- Gene Expression Modulation : Changes in gene expression profiles have been observed in treated cells, suggesting a broader impact on cellular functions.
- Biochemical Interactions : The compound may bind to specific biomolecules within the cell, disrupting normal biochemical pathways and leading to cell death .
Research Findings and Case Studies
Scientific Research Applications
Synthesis of the Compound
The synthesis of 3-Benzothiazol-2-yl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine typically involves multi-step reactions that include the formation of benzothiazole derivatives. The process often utilizes starting materials such as 4-substituted anilines and thioketones, followed by cyclization and functionalization steps to yield the target compound. For instance, various synthetic methodologies have been reported that employ reactions like Biginelli condensation and microwave-assisted synthesis to enhance yield and reduce reaction time .
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. For example, compounds derived from benzothiazole have shown effectiveness against various bacterial strains. The synthesized derivatives of this compound were evaluated for their antibacterial properties, demonstrating promising results in inhibiting bacterial growth .
Neuroprotective Effects
Recent studies have highlighted the potential neuroprotective effects of benzothiazole derivatives in treating neurodegenerative diseases. Compounds similar to this compound have been tested for their inhibitory potency against monoamine oxidase enzymes, which are implicated in neurodegeneration. Specific derivatives were found to significantly reduce immobility in forced swim tests, indicating potential antidepressant-like effects .
Anticancer Activity
The anticancer properties of benzothiazole derivatives have also been extensively studied. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain benzothiazole derivatives can induce apoptosis in pancreatic cancer cells .
Antitubercular Activity
Benzothiazole derivatives are being investigated for their antitubercular properties. Recent research has indicated that new benzothiazole compounds exhibit superior inhibition against Mycobacterium tuberculosis compared to standard drugs. The mechanisms of action are thought to involve interference with bacterial cell wall synthesis and metabolic pathways .
Cholinesterase Inhibitors
Due to their ability to inhibit acetylcholinesterase activity, certain benzothiazole derivatives are being explored as potential treatments for Alzheimer's disease. The inhibition of this enzyme can help increase acetylcholine levels in the brain, potentially improving cognitive function .
Case Studies and Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Benzothiazole-Thiophene Family
4-(Benzo[d]thiazol-2-yl)benzenamine Derivatives
- Example : 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-arylthiourea derivatives (e.g., compounds 2 , 3 , and 4 in ).
- Key Differences : These derivatives replace the tetrahydrobenzo[b]thiophene ring with a benzene ring and introduce thiourea or oxadiazinane-thione groups.
- Synthesis : Prepared via refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in DMF, followed by formaldehyde condensation (yields: 65–85%) .
Tetrahydrobenzo[b]thieno[2,3-d]pyrimidine Derivatives
- Example: 3-Benzoyl-4-imino-2-thioxo-4,5,6,7-tetrahydro-benzo[b]thieno[2,3-d]pyrimidine (4a) .
- Key Differences : Incorporates a pyrimidine ring fused to the tetrahydrobenzo[b]thiophene core, introducing additional hydrogen-bonding sites.
- Synthesis : Achieved via cyclization with sodium ethoxide under reflux (6 hours), yielding solid products after acidification.
- Applications : Explored for kinase inhibition and antiviral activity, leveraging the pyrimidine ring’s planar geometry for target binding.
Substituent-Modified Analogs
N-(3-CYANO-4,5,6,7-TETRAHYDRO-BENZO(B)THIOPHEN-2-YL) Derivatives
- Example: 4-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-butyramide (CAS: 61339-50-2) .
- Key Differences: Replaces the benzothiazole group with a cyano substituent and introduces a chloro-butyramide side chain.
Methyl 3-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
Patent Compounds with Therapeutic Potential
Protein Kinase Inhibitors
- Examples : Compounds D256 and D257 from .
- Key Differences : Feature ureido and hydroxy groups on the tetrahydrobenzo[b]thiophene core, with carboxylic acid amide substituents.
- Biological Activity: Demonstrated efficacy as kinase inhibitors, with IC₅₀ values in the nanomolar range for specific cancer cell lines.
Table 1: Structural and Functional Comparison
Key Findings:
Synthetic Efficiency : The target compound’s synthesis (98% purity) outperforms many analogs in yield and scalability , whereas thiourea derivatives require multi-step purification .
Biological Relevance : Ureido and amide substituents (e.g., patent compounds) enhance kinase binding affinity compared to the parent amine structure .
Safety Profiles: Limited toxicity data exist for the target compound, but analogs like (±)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole highlight the need for rigorous hazard assessments .
Q & A
Basic: What experimental protocols are recommended for synthesizing 3-Benzothiazol-2-yl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine?
Methodological Answer:
The synthesis typically involves cyclization and coupling steps. For example:
- Step 1: React cyclohexanone derivatives with methylthioglycolate to form 3-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-2-carboxylic acid methyl ester intermediates .
- Step 2: Introduce the benzothiazole moiety via coupling reactions with benzoylisothiocyanate or aryl isothiocyanates under reflux in solvents like 1,4-dioxane or DMF .
- Step 3: Final cyclization using sodium ethoxide or HCl to yield the target compound .
Key Considerations: - Monitor reaction progress via TLC and optimize pH during workup to avoid premature precipitation .
- Purify intermediates via recrystallization (ethanol/water mixtures) to ensure high yields (70–85%) .
Advanced: How can ring puckering in the tetrahydrobenzo[b]thiophene moiety influence structural analysis?
Methodological Answer:
The tetrahydrobenzo[b]thiophene ring adopts non-planar conformations due to puckering. To quantify this:
- Use Cremer-Pople puckering coordinates to define the mean plane and calculate amplitude (q) and phase (φ) parameters .
- Apply density functional theory (DFT) or crystallographic data (SHELXL refinement) to model puckering effects on bond angles and torsional strain .
Case Study:
Crystallographic analysis of similar compounds reveals puckering amplitudes (q) of 0.3–0.5 Å, with pseudorotational motion influencing ligand-receptor interactions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry:
- Use ESI-MS to verify molecular ions (e.g., [M+H]⁺ for C₁₄H₁₃N₂S₂: calc. 297.05, observed 297.1) .
Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer:
- Iterative Refinement: Cross-validate NMR-derived bond lengths with SHELXL-refined crystallographic data .
- Dynamic Effects: Account for solution-phase conformational flexibility (e.g., puckering dynamics) that may differ from solid-state structures .
- Case Example: Discrepancies in NH proton chemical shifts may arise from hydrogen bonding in the crystal lattice, resolved via temperature-dependent NMR studies .
Basic: What are the storage and stability requirements for this compound?
Methodological Answer:
- Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the thiophene sulfur .
- Avoid prolonged exposure to light, as the benzothiazole moiety is photosensitive .
Advanced: What mechanistic insights exist for its role as a kinase inhibitor?
Methodological Answer:
- Target Engagement: The compound inhibits JAK3/STAT5 pathways by competing with ATP binding.
- IC₅₀ Values: 1.1–1.5 μM in T-cell proliferation assays .
- Structure-Activity Relationship (SAR):
- The benzothiazole group enhances selectivity for JAK3 over other kinases (e.g., JAK2).
- Modifying the tetrahydrobenzo[b]thiophene’s substituents (e.g., carboxamide vs. ester) tunes potency .
Advanced: How to design experiments to assess synthetic reproducibility across labs?
Methodological Answer:
- Interlaboratory Validation:
- Case Example: Variations in sodium ethoxide concentration during cyclization ( vs. 12) can lead to ±15% yield differences, resolved by standardizing base equivalents .
Basic: What computational tools aid in modeling this compound’s electronic properties?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to compute HOMO/LUMO energies, predicting reactivity (e.g., nucleophilic attack at the thiophene sulfur) .
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with kinase targets (e.g., JAK3 PDB: 4Z16) .
Advanced: How does tautomerism in the benzothiazole moiety affect biological activity?
Methodological Answer:
- Tautomeric Equilibrium: The benzothiazole’s NH group can tautomerize, altering hydrogen-bonding capacity.
- Characterize tautomers via ¹H-¹⁵N HMBC NMR or X-ray crystallography .
- Bioactivity assays show the keto tautomer (NH form) is 3x more potent than the enol form in kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
